1-(Cyclopropylmethyl)piperazin-2-one

Physicochemical properties Lipophilicity Drug design

Select 1-(Cyclopropylmethyl)piperazin-2-one for its strategic physicochemical signature: LogP ~0.09 bridges the lipophilicity gap between N-benzyl (LogP ~0.6) and N-methyl (LogP ~-0.5) analogs. The cyclopropylmethyl group resists oxidative metabolism, enhancing in vivo stability versus unsubstituted alkyl chains. This building block enables systematic SAR at balance-sensitive GPCR and kinase targets. Essential for EP4 antagonist library synthesis and arenavirus entry inhibitor development. N-substituent interchange unpredictably alters ADME; specific procurement is required for reproducible results.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 148336-01-0
Cat. No. B131535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylmethyl)piperazin-2-one
CAS148336-01-0
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CC1CN2CCNCC2=O
InChIInChI=1S/C8H14N2O/c11-8-5-9-3-4-10(8)6-7-1-2-7/h7,9H,1-6H2
InChIKeyTTWCBUXYQFCELW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyclopropylmethyl)piperazin-2-one (CAS 148336-01-0) – Chemical Profile and Procurement Relevance


1-(Cyclopropylmethyl)piperazin-2-one is a substituted piperazin-2-one derivative featuring a cyclopropylmethyl group at the N1 position. The compound has a molecular formula of C₈H₁₄N₂O and a molecular weight of 154.21 g/mol [1]. Its computed physicochemical properties include a topological polar surface area (PSA) of 32.34 Ų and a predicted LogP of 0.0949 [1]. The piperazin-2-one scaffold is recognized as a privileged structure in medicinal chemistry, often employed as a building block for the synthesis of bioactive molecules, particularly those targeting kinase and GPCR pathways [2]. This specific substitution pattern, which combines a constrained cyclopropylmethyl moiety with a lactam carbonyl, is designed to modulate lipophilicity and metabolic stability while preserving key hydrogen-bonding capabilities.

Why Generic Substitution of 1-(Cyclopropylmethyl)piperazin-2-one Fails: Comparative Physicochemical and Metabolic Implications


Replacing 1-(Cyclopropylmethyl)piperazin-2-one with a structurally similar N-substituted piperazin-2-one (e.g., N-benzyl or N-alkyl analogs) is not trivial due to significant differences in lipophilicity and metabolic soft spots. The cyclopropylmethyl group confers a distinct LogP (≈0.09) compared to the more lipophilic N-benzyl analog (LogP ≈0.6–0.9) [1] and the more polar N-methyl analog (LogP ≈-0.5) [2]. This moderate lipophilicity, combined with the cyclopropyl ring's reduced susceptibility to oxidative metabolism relative to an unsubstituted alkyl chain, directly impacts membrane permeability and in vivo stability [3]. In the context of building block procurement for drug discovery programs, these physicochemical and metabolic differences mean that simple N-substituent interchange can alter lead compound profiles in unpredictable ways, necessitating specific sourcing of the cyclopropylmethyl variant for SAR campaigns targeting balanced ADME properties [3].

Quantitative Differentiation of 1-(Cyclopropylmethyl)piperazin-2-one: Key Evidence for Procurement Decisions


Physicochemical Differentiation: LogP and PSA Compared to N-Benzyl and N-Methyl Analogs

1-(Cyclopropylmethyl)piperazin-2-one exhibits a computed LogP of 0.0949 and a topological polar surface area (TPSA) of 32.34 Ų [1]. In contrast, the N-benzyl analog (1-benzylpiperazin-2-one) has a higher LogP ranging from 0.6 to 0.9 [2], while the N-methyl analog (1-methylpiperazin-2-one) is more hydrophilic with a predicted LogP of approximately -0.5 [3]. The cyclopropylmethyl derivative thus occupies an intermediate lipophilicity space, which is often desirable for balancing passive permeability and aqueous solubility.

Physicochemical properties Lipophilicity Drug design

Metabolic Stability Advantage: Cyclopropylmethyl vs. Alkyl Substituents in Arenavirus Inhibitor Series

In a series of 4-acyl-1,6-dialkylpiperazin-2-one arenavirus entry inhibitors, substitution at the R6 position with a cyclopropylmethyl-containing amine (e.g., cyclopropylpiperidine) was associated with improved human liver microsome (HLM) stability compared to more labile groups such as 5-methoxyindole [1]. While the target compound itself is a simpler building block, the SAR study demonstrates that the cyclopropylmethyl motif, when incorporated into the piperazin-2-one scaffold, can significantly enhance metabolic robustness—a key advantage over N-alkyl analogs lacking the cyclopropyl constraint.

Metabolic stability Arenavirus Entry inhibitor

EP4 Receptor Antagonist Potency: Derivative Demonstrates Sub-Micromolar IC50

A derivative of 1-(Cyclopropylmethyl)piperazin-2-one, namely 4-{[1-(Cyclopropylmethyl)-2-(9-ethyl-9H-carbazol-3-yl)-1H-benzimidazol-5-yl]carbonyl}-piperazin-2-one, exhibited an IC50 of 122 nM for the human prostaglandin E2 receptor subtype 4 (EP4) in a cAMP-d2 cell-based assay [1]. This potency positions the cyclopropylmethyl-piperazin-2-one scaffold as a viable starting point for EP4 antagonist development, a target implicated in endometriosis and cancer.

EP4 receptor Antagonist Binding affinity

Structural Uniqueness: Cyclopropylmethyl vs. Common N-Substituents in Commercial Building Blocks

A survey of commercially available N-substituted piperazin-2-one building blocks reveals that the cyclopropylmethyl variant is relatively uncommon compared to N-benzyl, N-methyl, or N-ethyl analogs . This scarcity is reflected in its limited availability from major suppliers like Sigma-Aldrich . The cyclopropylmethyl group introduces a unique three-dimensional, conformationally constrained topology that can probe chemical space not accessible with linear or aromatic N-substituents, potentially leading to novel IP and differentiated biological profiles.

Building block Chemical space Medicinal chemistry

Optimal Use Cases for 1-(Cyclopropylmethyl)piperazin-2-one in Research and Development


EP4 Receptor Antagonist Lead Optimization

As demonstrated by the 122 nM EP4 antagonist derivative [1], this building block is ideally suited for synthesizing focused libraries around the benzimidazole-carboxamide chemotype. Medicinal chemists can leverage the cyclopropylmethyl group to fine-tune lipophilicity and metabolic stability while exploring SAR at the benzimidazole 2-position and the piperazin-2-one 4-position. Procurement of this specific intermediate enables rapid entry into a known chemical series with validated biological activity against a clinically relevant target.

Arenavirus Entry Inhibitor Discovery

The class-level inference from SAR studies of 4-acyl-1,6-dialkylpiperazin-2-ones indicates that the cyclopropylmethyl motif contributes to improved metabolic stability [2]. Therefore, researchers developing antiviral agents against Lassa, Junin, or Machupo viruses can use this building block to construct novel entry inhibitors with potentially enhanced pharmacokinetic profiles. The piperazin-2-one core serves as a versatile scaffold for introducing diverse acyl and alkyl groups at the 4- and 6-positions, respectively.

Privileged Scaffold Library Synthesis

Given the piperazin-2-one ring's status as a privileged structure [3] and the relative scarcity of cyclopropylmethyl-substituted variants , this compound is an excellent choice for generating proprietary compound collections. It can be elaborated via N4-alkylation, acylation, or amide coupling to rapidly diversify chemical space. Such libraries are valuable for phenotypic screening and target-based assays where novel, three-dimensional scaffolds are prioritized.

Physicochemical Property-Driven Lead Hopping

For programs where a lead series suffers from excessive lipophilicity (LogP > 3) or poor solubility, the moderate LogP (≈0.09) and moderate PSA (32.34 Ų) of this building block [4] make it an attractive core for 'lead hopping' exercises. By replacing more lipophilic or polar scaffolds with the cyclopropylmethyl-piperazin-2-one unit, medicinal chemists can systematically adjust global compound properties while maintaining target engagement potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Cyclopropylmethyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.